3-Bromopropenyl acetate
CAS No.:
Cat. No.: VC18844672
Molecular Formula: C5H7BrO2
Molecular Weight: 179.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H7BrO2 |
---|---|
Molecular Weight | 179.01 g/mol |
IUPAC Name | 3-bromoprop-1-enyl acetate |
Standard InChI | InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3 |
Standard InChI Key | JJPZBCGMCATWNR-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OC=CCBr |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
3-Bromopropyl acetate, systematically named 3-bromopropyl acetate under IUPAC conventions, is characterized by the presence of a bromine atom at the third carbon of a propyl chain linked to an acetate group. Its molecular formula reflects a composition of five carbon atoms, nine hydrogen atoms, one bromine atom, and two oxygen atoms . The compound’s SMILES notation, CC(COC(=O)C)Br, delineates its branching structure, while its InChI key (UEBARDWJXBGYEJ-UHFFFAOYSA-N) provides a unique identifier for chemical databases .
Structural Analysis
The molecule features a rotatable bond count of 4 and a polar surface area of 26 Ų, contributing to its moderate solubility in organic solvents like dichloromethane and ethyl acetate . The absence of hydrogen bond donors and the presence of a single hydrogen bond acceptor underscore its hydrophobic tendencies, as evidenced by a LogP value of 0.83 .
Physicochemical Properties
Physical State and Stability
3-Bromopropyl acetate typically exists as a colorless to pale yellow liquid at room temperature, with a density of approximately 1.38 g/cm³ . Its melting point ranges between 39–42°C, while its boiling point under reduced pressure (20 mmHg) is 124–126°C . The compound’s refractive index of 1.4790 (estimated) and vapor pressure of 0.024 mmHg at 25°C further characterize its volatility .
Table 1: Key Physicochemical Properties of 3-Bromopropyl Acetate
Property | Value | Source |
---|---|---|
Molecular Weight | 181.03 Da | |
LogP | 0.83 | |
Density | 1.38 g/cm³ | |
Boiling Point | 124–126°C (20 mmHg) | |
Melting Point | 39–42°C | |
Polar Surface Area | 26 Ų |
Solubility and Reactivity
The compound demonstrates limited solubility in water but is miscible with alcohols, chlorinated solvents, and esters . Its reactivity is dominated by the electrophilic bromine atom, which participates readily in nucleophilic substitution reactions, making it a precursor for alkylation and esterification processes .
Synthetic Methodologies
Advanced Two-Step One-Pot Synthesis
A patent-pending methodology (CN112321425B) describes an efficient two-step one-pot synthesis using 1-bromo-3-phenylpropane, oxalyl chloride, and aluminum trichloride .
Reaction Steps:
-
Acylation:
-
Esterification:
Table 2: Optimized Reaction Conditions for Synthesis
Parameter | Optimal Value |
---|---|
Solvent | Trichloroethylene |
Temperature | −5°C to room temperature |
Reaction Time | 0.5–3 hours (Step 1); 1–3 hours (Step 2) |
Concentration | 50 g/L (1-bromo-3-phenylpropane) |
Applications in Organic Synthesis
Pharmaceutical Intermediates
3-Bromopropyl acetate is pivotal in synthesizing osteoporosis treatments, where it acts as a backbone for non-steroidal bone resorption inhibitors . Its bromine moiety facilitates cross-coupling reactions, enabling the construction of complex aryl-propane derivatives.
Polymer Chemistry
The compound’s ester group participates in radical polymerization processes, contributing to the development of flame-retardant polymers. Its ability to introduce bromine into polymer chains enhances material stability .
Hazard Code | Risk Statement | Safety Precaution |
---|---|---|
R34 | Causes burns | Use gloves and eye protection |
R21/22 | Harmful if swallowed or contacted | Avoid inhalation |
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